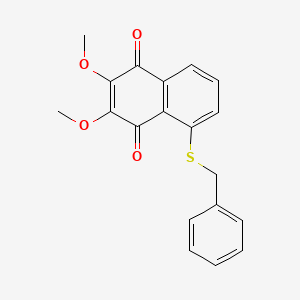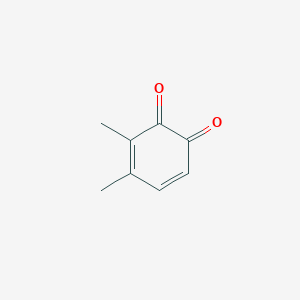![molecular formula C8H4O2S B14141682 Benzo[b]thiophene-4,7-dione CAS No. 73630-87-2](/img/structure/B14141682.png)
Benzo[b]thiophene-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in industrial production to ensure high purity and yield.
化学反応の分析
Types of Reactions
Benzo[b]thiophene-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione to corresponding diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
科学的研究の応用
Benzo[b]thiophene-4,7-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of benzo[b]thiophene-4,7-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins and signaling pathways. The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes or enzymes, leading to cell death .
類似化合物との比較
Benzo[b]thiophene-4,7-dione can be compared with other similar compounds such as:
Benzo[c]thiophene: Another isomer with a different ring fusion pattern, leading to distinct chemical properties and reactivity.
Thiophene-2,5-dione: A simpler thiophene derivative with different electronic properties and applications.
Benzo[1,2-b6,5-b’]dithiophene-4,5-dione: A more complex derivative with additional sulfur atoms, offering unique electronic and electrochemical properties.
特性
CAS番号 |
73630-87-2 |
|---|---|
分子式 |
C8H4O2S |
分子量 |
164.18 g/mol |
IUPAC名 |
1-benzothiophene-4,7-dione |
InChI |
InChI=1S/C8H4O2S/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H |
InChIキー |
NKUJIXWGYKYYFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C2=C(C1=O)C=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



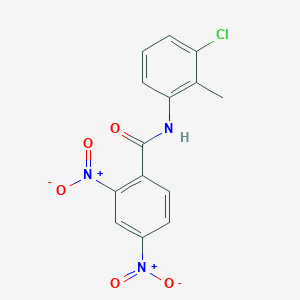
![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)

![5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B14141631.png)

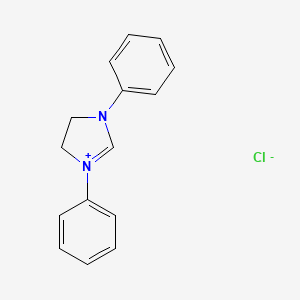
![3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14141648.png)
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
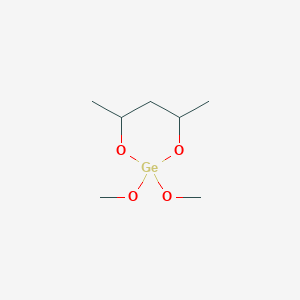
![1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B14141670.png)

